molecular formula C24H27N5O3S2 B2861797 4-isopropoxy-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 476466-26-9

4-isopropoxy-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2861797
CAS No.: 476466-26-9
M. Wt: 497.63
InChI Key: HJWCBWQVLIQCRJ-UHFFFAOYSA-N
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Description

The compound 4-isopropoxy-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core linked to a benzamide moiety via a thioether bridge. The benzamide group is substituted with an isopropoxy group at the para position, while the thiadiazole ring is functionalized with a 2-oxoethyl chain bearing a 4-phenylpiperazine substituent.

Properties

IUPAC Name

N-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S2/c1-17(2)32-20-10-8-18(9-11-20)22(31)25-23-26-27-24(34-23)33-16-21(30)29-14-12-28(13-15-29)19-6-4-3-5-7-19/h3-11,17H,12-16H2,1-2H3,(H,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWCBWQVLIQCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Phenylpiperazine Group: The phenylpiperazine moiety can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with phenylpiperazine.

    Attachment of the Benzamide Moiety: The benzamide group can be attached via amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

4-isopropoxy-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for its interactions with biological targets such as enzymes and receptors.

    Biological Studies: It can be used in studies to understand its effects on cellular processes and pathways, potentially leading to the discovery of new therapeutic mechanisms.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine group is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiadiazole ring may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles (e.g., thiadiazole, triazole, oxadiazole) and substituent motifs. Below is a detailed comparison with key derivatives:

Compound Core Structure Key Substituents Synthetic Route Reported Bioactivity Spectral Features
Target Compound 1,3,4-Thiadiazole 4-Isopropoxybenzamide; 4-phenylpiperazine-oxoethyl Multi-step alkylation/acylation Not explicitly reported (in evidence) IR: C=O (benzamide) ~1660–1680 cm⁻¹; C=S (thiadiazole) ~1240–1255 cm⁻¹
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 1,3,4-Thiadiazole Benzamide; piperidinyl-ethylthio Acylation of thiadiazole with piperidine Acetylcholinesterase inhibition IR: C=O ~1670 cm⁻¹; C=S ~1250 cm⁻¹; NMR: Piperidine δ 1.4–2.8 ppm
S-Alkylated 1,2,4-Triazoles 1,2,4-Triazole Sulfonylphenyl; fluorophenyl Cyclization of hydrazinecarbothioamides Not explicitly reported IR: Absent C=O (~1663–1682 cm⁻¹ in precursors); C=S ~1247–1255 cm⁻¹
Anticancer Thiadiazoles (e.g., Compound 7c–7f, 9, 10) 1,3,4-Thiadiazole Cyanoacrylamido; pyridone derivatives Condensation of thiadiazoles with acrylamides Pro-apoptotic; cell cycle arrest IR: C≡N ~2220 cm⁻¹; C=O ~1680–1700 cm⁻¹; NMR: Thiadiazole ring protons δ 7.5–8.5 ppm
Antifungal Oxadiazole-Thiadiazole Derivatives Oxadiazole-Thiadiazole Cyclohexylamine; fluorophenyl Multi-step heterocyclization Antifungal (Candida spp.); ergosterol inhibition IR: NH ~3300 cm⁻¹; C=N ~1600 cm⁻¹; MS: Molecular ion peaks matching calculated masses

Key Observations:

Core Heterocycle Influence: The target compound’s 1,3,4-thiadiazole core is shared with derivatives in and , which exhibit anticancer and enzyme-inhibitory activities. Oxadiazole-containing analogs () show antifungal activity, suggesting that heterocycle choice critically impacts biological target specificity .

Substituent Effects: The 4-phenylpiperazine group in the target compound is structurally analogous to the piperidinyl group in . Both are nitrogen-rich, enhancing solubility and receptor binding, but piperazine’s additional nitrogen may confer stronger basicity . The isopropoxybenzamide moiety contrasts with cyanoacrylamido groups in . While the former may favor hydrophobic interactions, the latter’s electron-withdrawing cyano group could enhance electrophilic reactivity .

Synthetic Methodologies :

  • The target compound’s synthesis likely involves S-alkylation of a thiadiazole intermediate with a 2-oxo-2-(4-phenylpiperazinyl)ethyl halide, paralleling the S-alkylation strategies in and .
  • Anticancer thiadiazoles () employ condensation reactions with acrylamides, a divergent approach compared to the target’s alkylation pathway .

Spectral Characterization :

  • IR spectra of the target compound would show C=O stretches (~1660–1680 cm⁻¹) from the benzamide and oxoethyl groups, aligning with data in and .
  • The absence of S-H stretches (~2500–2600 cm⁻¹) confirms the thione tautomer stability in thiadiazoles, consistent with triazole-thione derivatives in .

Thiadiazoles with aryl substituents () demonstrate anticancer activity, implying the target compound may share similar mechanisms if tested .

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